molecular formula C16H14N2OS B12601653 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine CAS No. 647026-41-3

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine

Cat. No.: B12601653
CAS No.: 647026-41-3
M. Wt: 282.4 g/mol
InChI Key: FLTDJJZNXSXWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine typically involves the condensation reaction between an aldehyde or ketone and an amine. For this compound, the starting materials could be 4-methoxybenzaldehyde and 5-methyl-1,2-benzothiazol-3-amine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction would produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-N-(1,2-benzothiazol-3-yl)methanimine: Lacks the methyl group on the benzothiazole ring.

    1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)ethanimine: Has an ethyl group instead of a methylene group.

Uniqueness

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is unique due to the presence of both the methoxyphenyl and methylbenzothiazole groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H14N2OS
  • Molecular Weight : 282.4 g/mol
  • CAS No. : 647026-41-3
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC2=C(C=C1)SN=C2N=CC3=CC=C(C=C3)OC

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been shown to exert cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer).

In vitro assays revealed that the compound's mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The IC50 values for the compound against these cell lines were reported to be in the low micromolar range, indicating potent activity.

Cell Line IC50 (μM) Mechanism of Action
MCF-720.1ROS generation
KB-V114Apoptosis induction

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). It was found to inhibit HCV replication effectively, showcasing its potential as a therapeutic agent for viral infections. The inhibition mechanism appears to involve interference with viral protein synthesis and replication processes.

The biological activity of this compound can be attributed to several key mechanisms:

  • ROS Generation : The compound induces oxidative stress in cancer cells, which leads to cell death.
  • Enzyme Inhibition : It acts as an uncompetitive inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Binding Affinity : The methoxy and benzothiazole groups enhance binding affinity to target proteins, facilitating increased biological activity.

Study on Anticancer Activity

A recent study focused on the synthesis and characterization of derivatives of this compound, highlighting its anticancer properties. The derivatives exhibited varying levels of cytotoxicity against different cancer cell lines, with some showing enhanced activity compared to the parent compound.

Antiviral Efficacy Assessment

Another significant study assessed the antiviral efficacy of the compound against HCV. The results demonstrated a substantial reduction in viral load in treated cell cultures compared to controls, suggesting that further development could lead to effective antiviral therapies.

Properties

CAS No.

647026-41-3

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine

InChI

InChI=1S/C16H14N2OS/c1-11-3-8-15-14(9-11)16(18-20-15)17-10-12-4-6-13(19-2)7-5-12/h3-10H,1-2H3

InChI Key

FLTDJJZNXSXWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2N=CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.